molecular formula C9H8ClN3O2 B8113367 (6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate

(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate

Cat. No.: B8113367
M. Wt: 225.63 g/mol
InChI Key: CVBWLGANSUSVFR-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-chloropyridazin-3-amine and an appropriate acyl chloride.

  • Formation of Imidazo[1,2-b]pyridazine Core: The starting materials undergo cyclization reactions to form the imidazo[1,2-b]pyridazine core.

  • Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride to introduce the methyl acetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate has several scientific research applications:

  • Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

  • Biology: It is used in biological studies to understand its interactions with various biomolecules and cellular pathways.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate can be compared with other similar compounds, such as:

  • Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other chlorinated heterocycles: Compounds with similar chlorinated heterocyclic structures may exhibit different biological activities and properties.

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-6(14)15-5-7-4-11-9-3-2-8(10)12-13(7)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWLGANSUSVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate
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(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate
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(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate
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(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate

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